Dehydro-D-arabinono-1,4-lactone

Description

Properties

CAS No. |

138760-70-0 |

|---|---|

Molecular Formula |

C5H6O5 |

Molecular Weight |

146.098 |

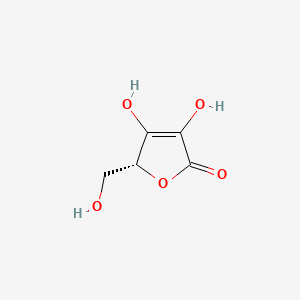

IUPAC Name |

(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1 |

InChI Key |

ZZZCUOFIHGPKAK-UWTATZPHSA-N |

SMILES |

C(C1C(=C(C(=O)O1)O)O)O |

Synonyms |

2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Kinetic Parameters of Key Lactones

| Compound | Carbon Chain | Key Enzymes | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Conformation |

|---|---|---|---|---|---|

| This compound | C5 | ALO (oxidation) | N/A | N/A | Planar γ-lactone |

| D-arabino-1,4-lactone | C5 | ALO (substrate) | 0.8* | 14.2 ± 2.3 s⁻¹ | ³E/E₃ equilibrium |

| L-galactono-1,4-lactone | C6 | GalDH (oxidation) | 0.02–0.04 | 70–100 | Enzyme-bound E3 |

| L-gulono-1,4-lactone | C6 | GULO (oxidation) | 2.5–5.0 | 0.2–0.5 | Flexible γ-lactone |

*Dissociation constant (Kd) for ALO .

2.2. Enzymatic Specificity and Metabolic Roles

- Substrate Preferences: ALO oxidizes D-arabino-1,4-lactone with a kcat of 14.2 ± 2.3 s⁻¹, significantly slower than GalDH’s activity on L-galactono-1,4-lactone (kcat/KM = 70–100 M⁻¹s⁻¹) . L-gulono-1,4-lactone is a poor substrate for GalDH (kcat/KM = 0.2–0.5 M⁻¹s⁻¹) due to steric clashes from its C3 hydroxyl configuration . D-arabino-1,4-lactone is hydrolyzed by amidohydrolases (e.g., BmulJ_04915) with moderate efficiency, whereas L-fucono-1,4-lactone is the preferred substrate (kcat/KM = 1.5 × 10³ M⁻¹s⁻¹) .

- Biological Functions: this compound acts as an antioxidant in fungi, analogous to L-ascorbate in mammals . L-galactono-1,4-lactone is essential for vitamin C biosynthesis in plants, while L-gulono-1,4-lactone fulfills this role in animals .

Preparation Methods

Yeast-Based Fermentation

D-DAL is naturally synthesized in yeast species such as Saccharomyces cerevisiae and Kluyveromyces lactis through the oxidation of D-arabinose. The pathway involves D-arabinose dehydrogenase (Alo1) and D-arabinono-1,4-lactone oxidase (Alo2), which sequentially convert D-arabinose to D-arabinono-1,4-lactone and finally to D-DAL.

Key findings :

-

Substrate specificity : S. cerevisiae produces D-DAL as a secondary metabolite when cultured in media containing D-arabinose (2% w/v) at 30°C under aerobic conditions.

-

Yield optimization : Batch fermentation of K. lactis in galactose-rich media achieves a D-DAL titer of 30 mg/L over 48 hours.

-

Industrial substrates : Cheese whey, a lactose-rich byproduct, has been tested as a low-cost carbon source for D-DAL production in engineered K. lactis strains.

Table 1: Microbial Production Parameters for D-DAL

| Organism | Substrate | Temperature | Time (h) | Yield (mg/L) | Source |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | D-arabinose | 30°C | 72 | 15–20 | |

| Kluyveromyces lactis | D-galactose | 28°C | 48 | 30 | |

| Candida albicans | L-galactose | 37°C | 24 | 10 |

Enzymatic Synthesis Pathways

D-Arabinono-1,4-lactone Oxidase (ALO) Activity

The enzyme D-arabinono-1,4-lactone oxidase (ALO) catalyzes the final step in D-DAL biosynthesis. In Magnaporthe oryzae, the mitochondrial-localized MoAlo1 oxidizes D-arabinono-1,4-lactone to D-DAL while generating hydrogen peroxide (H₂O₂) as a byproduct.

Mechanistic insights :

-

Cofactor dependence : MoAlo1 requires flavin adenine dinucleotide (FAD) for activity, with optimal pH and temperature ranges of 7.0–7.5 and 25–30°C, respectively.

-

Gene deletion effects : Disruption of MoALO1 in M. oryzae abolishes D-DAL production and impairs fungal pathogenicity, confirming the enzyme’s critical role.

Heterologous Expression Systems

Recombinant ALO enzymes from Arabidopsis thaliana and C. albicans have been expressed in Escherichia coli for in vitro D-DAL synthesis. Purified enzymes show broad substrate specificity, accepting both D-arabinono-1,4-lactone and L-galactono-1,4-lactone as substrates.

Chemical Synthesis Approaches

Oxidation of D-Arabinose

D-DAL can be synthesized chemically via the oxidation of D-arabinose using periodate (IO₄⁻) or hydrogen peroxide (H₂O₂). The reaction proceeds through the formation of an intermediate aldaric acid, which undergoes lactonization under acidic conditions.

Reaction conditions :

Cyclization of D-Arabinonic Acid

D-Arabinonic acid, obtained from the hydrolysis of D-arabinose, cyclizes to form D-DAL under dehydrating conditions. Anhydrous HCl gas in tetrahydrofuran (THF) at 60°C for 3 hours achieves a 55% yield.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. What enzymatic pathways synthesize dehydro-D-arabinono-1,4-lactone, and how can their substrate specificity be experimentally validated?

this compound is synthesized via the flavoprotein D-arabinono-1,4-lactone oxidase (ALO), which oxidizes D-arabinono-1,4-lactone using FAD as a cofactor. Substrate specificity can be validated through kinetic assays with alternative substrates (e.g., L-galactono-1,4-lactone, L-gulono-1,4-lactone) and competitive inhibition studies. For instance, D-glucono-1,5-lactone and D-galactono-1,4-lactone are non-substrates but act as competitive inhibitors, requiring enzyme purification and in vitro activity measurements under controlled O₂ conditions .

Q. What is the biological role of this compound in oxidative stress resistance?

this compound (previously misidentified as D-erythroascorbate) functions as an antioxidant in yeast (S. cerevisiae) and fungi, protecting against oxidative damage. This role is confirmed through genetic knockout studies of biosynthetic genes (ARA1, ARA2, ALO1) and phenotypic assays under H₂O₂ or menadione-induced stress .

Q. How can researchers distinguish this compound from structurally similar metabolites like D-erythroascorbate?

Analytical methods such as NMR (e.g., comparing C-5/C-6 signals) and mass spectrometry (exact mass: C₅H₆O₅ vs. C₆H₈O₆ for D-erythroascorbate) are critical. Historical misidentification was resolved by re-evaluating reaction stoichiometry and substrate carbon counts .

Advanced Research Questions

Q. How do expression patterns of ALO1 orthologs vary during fungal fruiting body development, and what experimental approaches can elucidate their regulatory mechanisms?

In Agaricomycetes (e.g., Coprinopsis cinerea), ALO1 orthologs are upregulated in stipe tissues and primordia. Tissue-specific RNA-seq or qRT-PCR, coupled with chromatin immunoprecipitation (ChIP) for transcription factor binding, can identify developmental regulators. Comparative studies across species (e.g., Lentinula edodes vs. Schizophyllum commune) reveal divergent expression patterns, suggesting lineage-specific adaptations .

Q. What kinetic parameters define ALO’s catalytic efficiency, and how do inhibitors like p-chloromercuribenzoate affect its activity?

ALO exhibits a Kₘ of 44.1 mM for D-arabinono-1,4-lactone. Inhibition assays with sulfhydryl-targeting agents (e.g., p-chloromercuribenzoate, N-ethylmaleimide) and divalent metals (Cd²⁺, Hg²⁺) reveal cysteine residues’ importance in catalysis. Pre-incubation with reducing agents (e.g., DTT) can restore activity, confirming redox-sensitive mechanisms .

Q. How do substrate promiscuity and evolutionary relationships among sugar-1,4-lactone oxidases inform enzyme engineering for novel applications?

Q. What genetic interactions or synthetic sick/lethal partners are associated with ARA2 and ALO1 in yeast?

ARA2 (NAD-dependent arabinose dehydrogenase) and ALO1 interact synthetically with ubiquitin-specific proteases (e.g., UBP6Δ), as shown by genome-wide synthetic genetic array (SGA) analysis. Follow-up studies include co-immunoprecipitation (Co-IP) and proteomic profiling to map interaction networks and stress-response pathways .

Methodological Considerations

- Contradiction Resolution : Conflicting reports on substrate specificity (e.g., D-glucono-1,5-lactone as a non-substrate vs. inhibitor) require revisiting enzyme purity and assay conditions (pH, ionic strength) .

- Comparative Genomics : Use OrthoMCL or OrthoFinder to identify ALO1 orthologs in understudied fungi, followed by heterologous expression in E. coli for functional characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.